molecular formula C11H8BrNO2 B11699211 (4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one

(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one

Cat. No.: B11699211
M. Wt: 266.09 g/mol
InChI Key: NNLWNHDQERQKAH-POHAHGRESA-N
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Description

(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-bromobenzaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of more efficient catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxazolones.

    Reduction: Reduced oxazol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazol ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triazolo ring compounds: Compounds containing a triazole ring structure.

    Carboxymethyl chitosan: A derivative of chitosan with carboxymethyl groups.

Uniqueness

(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of a bromophenyl group and an oxazol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6-

InChI Key

NNLWNHDQERQKAH-POHAHGRESA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)Br)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)Br)C(=O)O1

Origin of Product

United States

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